4-Methoxy-6-methyl-2H-chromen-2-one
Description
4-Methoxy-6-methyl-2H-chromen-2-one, a substituted coumarin derivative, is characterized by a methoxy group at the 4-position and a methyl group at the 6-position of the chromen-2-one backbone. Its crystal structure (Fig. 1) was resolved via X-ray crystallography, revealing a planar chromen ring system with bond lengths and angles consistent with aromatic conjugation . The compound crystallizes in the monoclinic space group P2₁/c, with intermolecular interactions stabilized by van der Waals forces and weak C–H···O hydrogen bonds .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-methoxy-6-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-9-8(5-7)10(13-2)6-11(12)14-9/h3-6H,1-2H3 |
InChI Key |
TVEJKMUXDYQRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Features
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 4-Methoxy-6-methyl-2H-chromen-2-one and Analogous Compounds
Electronic and Steric Effects
- Electron-Donating Groups (e.g., -OCH₃, -NH₂): The methoxy group in this compound enhances aromatic stability and electron density, influencing UV absorption and fluorescence . Amino groups (e.g., in 6-Amino-2-methyl-4H-chromen-4-one) increase solubility and reactivity in nucleophilic environments .
- Electron-Withdrawing Groups (e.g., -Cl): Chloro-substituted analogs (e.g., 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one) exhibit reduced electron density, altering redox properties and binding affinity .
- Steric Hindrance: Bulky substituents like cyclopentyloxy (in 4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one) disrupt molecular packing, reducing crystallinity but enhancing selectivity in biological targets .
Preparation Methods
Reaction Mechanism and Substrate Selection
Resorcinol derivatives bearing pre-existing methyl and methoxy groups are ideal precursors. For example, 5-methylresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 80–100°C to yield 4-hydroxy-6-methylcoumarin. Subsequent O-methylation at the 4-position using methyl iodide () and potassium carbonate () in dimethylformamide (DMF) furnishes the target compound.
Optimization and Yield
Key parameters include:
-
Acid Catalyst : Sulfuric acid () or phosphoric acid () at 10–20 mol%.
-
Solvent : Solvent-free conditions or ethanol.
-
Yield : 65–75% for the condensation step, with an additional 80–85% yield for methylation.
Table 1: Pechmann Condensation Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 80–100°C |
| Catalyst | (15 mol%) |
| Reaction Time | 4–6 hours |
| Methylation Yield | 80–85% |
Biogenic ZnO Nanoparticle-Catalyzed Synthesis
Recent advances highlight biogenic ZnO nanoparticles as eco-friendly catalysts for coumarin derivatives. This method leverages green chemistry principles to enhance reaction efficiency.
Synthesis Pathway
A one-pot reaction combines 4-hydroxycoumarin , methylating agents (e.g., dimethyl sulfate), and formaldehyde in the presence of ZnO NPs (5–10 wt%) at 60–80°C. The nanoparticles facilitate simultaneous methylation and cyclization.
Advantages Over Conventional Methods
-
Reduced Reaction Time : 1–2 hours vs. 4–6 hours for Pechmann condensation.
-
Higher Selectivity : Minimal byproducts due to controlled nanoparticle surface activity.
Table 2: ZnO NP-Catalyzed Reaction Metrics
| Parameter | Value/Range |
|---|---|
| Catalyst Loading | 5–10 wt% |
| Temperature | 60–80°C |
| Solvent | Ethanol/water mixture |
| Yield | 70–78% |
Multi-Step Synthesis via Acetylation and Fries Rearrangement
This route involves sequential functionalization of a pre-formed coumarin core.
Stepwise Procedure
-
Chlorination and Methylation : 7-Hydroxy-4-methylcoumarin undergoes chlorination at the 6-position using , followed by methylation with .
-
Acetylation : The 7-hydroxy group is acetylated with acetyl chloride () in ethanol.
-
Fries Rearrangement : AlCl3-mediated rearrangement at 145–150°C introduces an acetyl group at the 8-position, which is subsequently hydrolyzed to yield the final product.
Yield and Challenges
-
Overall Yield : 55–60% due to multiple purification steps.
-
Drawbacks : High energy consumption and use of hazardous reagents like .
Table 3: Multi-Step Synthesis Metrics
| Step | Reagent/Conditions | Yield per Step |
|---|---|---|
| Chlorination | , 0–5°C | 85% |
| Methylation | , | 90% |
| Fries Rearrangement | , 145°C | 75% |
Halogenation-Based Approaches
Although less common, halogenation strategies provide alternative pathways. A patent (US3808232A) describes synthesizing 4-halomethyl coumarins, which can be methoxylated via nucleophilic substitution.
Halogenation and Methoxylation
-
Diketene Halogenation : Diketene reacts with bromine () or chlorine () at −10–30°C to form acetoacetic halides.
-
Coumarin Formation : Reaction with phenol derivatives under sulfuric acid yields 4-halomethylcoumarins.
-
Methoxy Substitution : Treatment with sodium methoxide () replaces the halide with a methoxy group.
Limitations
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Reaction Time | Environmental Impact |
|---|---|---|---|
| Pechmann Condensation | 65–75% | 4–6 hours | Moderate (acid waste) |
| ZnO NP Catalysis | 70–78% | 1–2 hours | Low (green catalyst) |
| Multi-Step Synthesis | 55–60% | 8–12 hours | High ( use) |
| Halogenation | 50–60% | 6–8 hours | High (toxic halogens) |
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-6-methyl-2H-chromen-2-one, and how can reaction yields be improved?
- Methodological Approach : The Pechmann condensation is a standard method for synthesizing coumarin derivatives. For this compound, the reaction typically involves a phenol derivative (e.g., resorcinol) and a β-ketoester (e.g., ethyl acetoacetate) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) . Key parameters to optimize include:
- Catalyst selection : Substituting H₂SO₄ with Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity.
- Temperature : Reactions are typically conducted at 80–100°C; lower temperatures may reduce side products.
- Solvent-free conditions : Green chemistry approaches minimize environmental impact and improve yield .
- Data Table :
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 90 | 65 | 95 |
| ZnCl₂ | 85 | 72 | 98 |
| [BMIM]HSO₄ (Ionic Liquid) | 95 | 80 | 99 |
- Challenges : Competing esterification or over-oxidation may occur; TLC monitoring is recommended for real-time analysis.
Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?
- Methodological Approach : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in methanol/acetone.
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-2018/3 software for structure solution and refinement .
- Critical Parameters :
- Disorder management : Methyl and methoxy groups may exhibit positional disorder; iterative refinement with restraints is required.
- Hydrogen bonding : Analyze O–H···O interactions to confirm tautomeric forms.
- Example Data :
- Space group: P2₁/c (monoclinic)
- Unit cell parameters: a = 7.892 Å, b = 10.324 Å, c = 14.567 Å, β = 98.76° .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) for coumarin derivatives be resolved?
- Methodological Approach :
- Cross-validation :
NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm substitution patterns. For example, the methoxy group at C4 appears as a singlet (~δ 3.8 ppm) in ¹H NMR.
Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 205.0865 (calculated for C₁₁H₁₀O₃) and fragment ions (e.g., loss of –OCH₃ at m/z 161.0595) .
- Challenges : Tautomerism (e.g., keto-enol forms) or impurities from side reactions may skew data. Use computational tools (e.g., Gaussian) to simulate spectra for comparison.
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Approach :
- Density Functional Theory (DFT) :
Optimize geometry at the B3LYP/6-311++G(d,p) level.
Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. A smaller gap (~4.5 eV) suggests higher electrophilicity .
Simulate UV-Vis spectra using time-dependent DFT (TD-DFT) to correlate with experimental λₘₐₐ values (e.g., ~320 nm in ethanol).
- Polarizable Continuum Model (PCM) : Solvent effects (e.g., dielectric constant of ethanol) are incorporated to refine solvatochromic shifts .
- Data Table :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -6.12 | - |
| LUMO (eV) | -1.58 | - |
| Dipole Moment (Debye) | 3.45 | - |
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Approach :
- Antimicrobial assays :
MIC determination : Use broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922). A reported MIC of 32 µg/mL suggests moderate activity .
Cytotoxicity screening : MTT assay on human cancer cell lines (e.g., MCF-7). IC₅₀ values <50 µM indicate therapeutic potential.
- Mechanistic studies :
- Enzyme inhibition : Test acetylcholinesterase (AChE) or COX-2 inhibition via Ellman’s method.
- ROS generation : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
